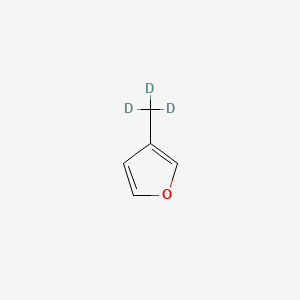

3-Methylfuran-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

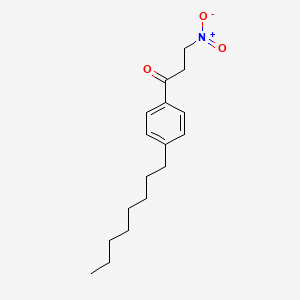

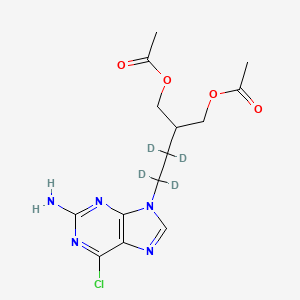

3-Methylfuran-d3 is a deuterium-labeled compound with the molecular formula C5H3D3O and a molecular weight of 85.12 g/mol . It is a stable isotope-labeled internal standard used in various analytical applications, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. This compound is a colorless liquid with a boiling point of 64°C.

Wissenschaftliche Forschungsanwendungen

3-Methylfuran-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Wirkmechanismus

- Role : 3-Methylfuran-d3 serves as a labeled internal standard for gas chromatography-mass spectrometry (GC-MS) analysis .

- Resulting Changes : It helps maintain calcium and phosphorus levels, essential for bone health and various metabolic functions .

- Downstream Effects : Proper vitamin D levels impact transcription regulation, bone metabolism, and other physiological processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

It is known that furans, including 3-Methylfuran-d3, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Furans, including this compound, have been shown to have effects on various types of cells and cellular processes . They can interact with lung and liver microsomal proteins

Molecular Mechanism

It is known that furans, including this compound, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites . These metabolites can bind covalently to amino acids, proteins, and DNA .

Temporal Effects in Laboratory Settings

It is known that furans, including this compound, can form in foods during thermal processing and can co-occur

Metabolic Pathways

It is known that furans, including this compound, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites

Vorbereitungsmethoden

The preparation of 3-Methylfuran-d3 involves the epoxilation reaction between isopentanediene and hydrogen peroxide in the presence of a Mo-Schiff base complex as a catalyst . This method is advantageous due to its low cost and efficiency. Industrial production methods typically involve the use of stable isotope-labeled precursors and advanced synthetic techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

3-Methylfuran-d3 undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

3-Methylfuran-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:

2-Methylfuran: Another alkylfuran used in similar analytical applications but without deuterium labeling.

2,3-Dimethylfuran: A derivative of furan with two methyl groups, used in the analysis of volatile organic compounds in food products.

2,5-Dimethylfuran: Another furan derivative with two methyl groups, commonly found in heat-treated food products.

These compounds share similar chemical properties but differ in their labeling and specific applications, highlighting the uniqueness of this compound in scientific research.

Eigenschaften

IUPAC Name |

3-(trideuteriomethyl)furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRQXYWFQKJIP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662102 |

Source

|

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105855-05-8 |

Source

|

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

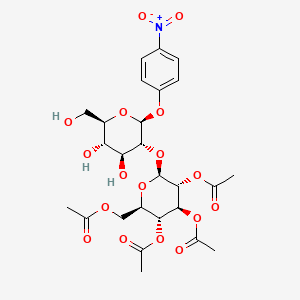

![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)

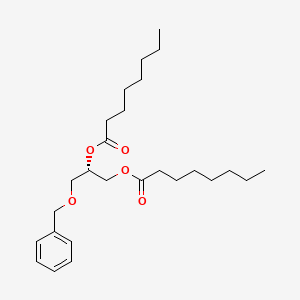

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)